N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide
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Overview
Description
N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide typically involves the reaction of 2-(1,2,4-triazol-1-yl)pyridine with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, showing inhibitory activities against certain cancer cell lines.
Agriculture: The compound may have applications as a fungicide or pesticide due to its biological activity.
Materials Science: Triazole derivatives are also used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, in cancer cells, the compound may induce apoptosis by targeting specific pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds have shown similar anticancer activities.
1,2,4-Triazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide is unique due to its specific structure, which combines the triazole ring with a pyridine moiety. This combination enhances its biological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-2-11(17)14-6-9-3-4-13-10(5-9)16-8-12-7-15-16/h2-5,7-8H,1,6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQPBIHNQAXHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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